3,4-dimethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
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Overview
Description
3,4-dimethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide, commonly referred to as DMSQ, is a synthetic compound that has been used in scientific research for a variety of applications. It has been studied for its potential to act as an inhibitor for enzymes and as an antioxidant. DMSQ has also been studied for its ability to act as an anti-inflammatory agent, as well as its potential anti-cancer properties.
Scientific Research Applications
DMSQ has been studied for its potential to act as an inhibitor for enzymes, as well as its antioxidant properties. It has also been studied for its ability to act as an anti-inflammatory agent, as well as its potential anti-cancer properties. DMSQ has been used in studies to investigate its effects on cell signaling pathways and its potential to inhibit the growth of cancer cells. It has also been studied for its potential to act as a neuroprotective agent.
Mechanism of Action
The exact mechanism of action of DMSQ is not yet understood, however, it is believed to act as an inhibitor for enzymes, as well as an antioxidant. It has also been suggested that DMSQ may act as an anti-inflammatory agent and may have anti-cancer properties. It is believed that DMSQ may act by binding to enzymes and preventing them from functioning properly, thus inhibiting their activity.
Biochemical and Physiological Effects
DMSQ has been studied for its potential to act as an inhibitor for enzymes, as well as its antioxidant properties. It has also been studied for its ability to act as an anti-inflammatory agent, as well as its potential anti-cancer properties. In laboratory studies, DMSQ has been found to inhibit the activity of enzymes involved in cell signaling pathways, as well as the growth of cancer cells. It has also been found to act as a neuroprotective agent and to reduce inflammation.
Advantages and Limitations for Lab Experiments
The advantages of using DMSQ in laboratory experiments include its high yield when synthesized using the two-step process described above, its ability to act as an inhibitor for enzymes, as well as an antioxidant, and its potential to act as an anti-inflammatory agent and have anti-cancer properties. The limitations of using DMSQ in laboratory experiments include its potential toxicity and the fact that the exact mechanism of action is not yet understood.
Future Directions
For research with DMSQ include further investigations into its potential to act as an inhibitor for enzymes, as well as its antioxidant properties. Additional research is also needed to better understand the exact mechanism of action of DMSQ and its potential to act as an anti-inflammatory agent and have anti-cancer properties. Additional research into the potential toxicity of DMSQ is also needed. Finally, further research is needed to investigate the potential use of DMSQ as a therapeutic agent for various diseases.
Synthesis Methods
DMSQ can be synthesized using a two-step process. The first step involves the reaction of 4-methyl-N-propane-1-sulfonyl-1,2,3,4-tetrahydroquinoline with dimethylformamide and dimethyl sulfoxide in the presence of a base. The second step involves the reaction of the resulting product with benzoyl chloride in the presence of a base. This method of synthesis has been found to produce a product with a high yield, making it a suitable method for laboratory applications.
properties
IUPAC Name |
3,4-dimethyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-4-12-27(25,26)23-11-5-6-17-14-19(9-10-20(17)23)22-21(24)18-8-7-15(2)16(3)13-18/h7-10,13-14H,4-6,11-12H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGBGEMHXTJPIST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C=C3)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide |
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